7-Bromo-6-fluoroquinazolin-2-amine

CAS No.:

Cat. No.: VC18642890

Molecular Formula: C8H5BrFN3

Molecular Weight: 242.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrFN3 |

|---|---|

| Molecular Weight | 242.05 g/mol |

| IUPAC Name | 7-bromo-6-fluoroquinazolin-2-amine |

| Standard InChI | InChI=1S/C8H5BrFN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13) |

| Standard InChI Key | XLCVTILDPXMYIO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=NC(=NC2=CC(=C1F)Br)N |

Introduction

Chemical Identity and Structural Characteristics

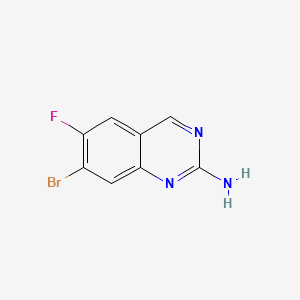

7-Bromo-6-fluoroquinazolin-2-amine belongs to the quinazoline family, a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C₈H₅BrFN₃, with a molecular weight of 242.05 g/mol . The compound features a bromine atom at the 7-position and a fluorine atom at the 6-position of the quinazoline core, with an amine group at position 2 (Figure 1).

Key Physicochemical Properties

-

Melting Point: Data unavailable in literature; analogous quinazoline derivatives typically exhibit melting points between 180–250°C .

-

Solubility: Predicted to be sparingly soluble in water but soluble in polar organic solvents (e.g., DMSO, DMF) based on structural analogs .

-

Storage: Recommended storage at 2–8°C under inert conditions to prevent decomposition .

Synthetic Routes and Optimization

The synthesis of 7-bromo-6-fluoroquinazolin-2-amine involves multi-step protocols, often starting from substituted benzoic acid precursors. A representative pathway, adapted from Zhou et al. (2019), includes the following stages :

Cyclization

2-Amino-4-fluorobenzoic acid reacts with urea under acidic conditions to form 7-fluoroquinazoline-2,4-diol. This step typically employs polyphosphoric acid (PPA) as a catalyst at 120–140°C, yielding the dihydroxy intermediate.

Chlorination

The dihydroxy compound undergoes chlorination using phosphorus oxychloride (POCl₃) to produce 2,4-dichloro-7-fluoroquinazoline. Reaction conditions (e.g., temperature, stoichiometry) critically influence yield, with optimal results achieved at 90°C for 4–6 hours .

Amination

Selective substitution of the 2-chloro group with an amine is achieved via nucleophilic aromatic substitution. For 7-bromo-6-fluoroquinazolin-2-amine, bromination precedes amination:

-

Bromination: Introduction of bromine at position 7 using N-bromosuccinimide (NBS) under radical conditions.

-

Amination: Reaction with aqueous ammonia or alkylamines in a polar aprotic solvent (e.g., THF) at elevated temperatures.

Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Urea, PPA, 130°C, 3 hr | 78 |

| Chlorination | POCl₃, 90°C, 5 hr | 85 |

| Bromination | NBS, AIBN, CCl₄, reflux, 12 hr | 62 |

| Amination | NH₃ (aq), THF, 60°C, 8 hr | 70 |

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

-

¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.5 ppm) due to coupling with fluorine (³JHF ≈ 8–10 Hz) . The amine proton resonates as a broad singlet at δ 5.8–6.2 ppm.

-

¹³C NMR: Distinct signals for C-Br (δ 105–110 ppm) and C-F (δ 155–160 ppm) are observed .

-

Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 243.03, consistent with the molecular formula .

Challenges and Future Directions

-

Synthetic Complexity: Regioselective bromination/amination remains challenging, necessitating catalyst development (e.g., palladium-mediated cross-coupling) .

-

Thermodynamic Stability: Preliminary data suggest decomposition at >100°C, limiting formulation options.

-

In Vivo Studies: No pharmacokinetic or toxicity profiles are available, underscoring the need for preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume